3-Pyridinecarboxylic acid, (5-chloro-3-pyridinyl)methyl ester
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Overview
Description
3-Pyridinecarboxylic acid, (5-chloro-3-pyridinyl)methyl ester is an organic compound that belongs to the class of pyridinecarboxylic acids. This compound is characterized by the presence of a pyridine ring substituted with a carboxylic acid group and a methyl ester group. The addition of a chlorine atom at the 5-position of the pyridine ring further distinguishes this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyridinecarboxylic acid, (5-chloro-3-pyridinyl)methyl ester typically involves the esterification of 3-pyridinecarboxylic acid with (5-chloro-3-pyridinyl)methanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid and is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as distillation or crystallization to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-Pyridinecarboxylic acid, (5-chloro-3-pyridinyl)methyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The chlorine atom in the pyridine ring can be substituted with other nucleophiles, leading to a variety of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can lead to a wide range of substituted pyridine derivatives.
Scientific Research Applications
3-Pyridinecarboxylic acid, (5-chloro-3-pyridinyl)methyl ester has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of enzyme inhibition and as a ligand in biochemical assays.
Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Pyridinecarboxylic acid, (5-chloro-3-pyridinyl)methyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Picolinic acid (2-pyridinecarboxylic acid): Another pyridinecarboxylic acid isomer with different substitution patterns.
Nicotinic acid (3-pyridinecarboxylic acid):
Isonicotinic acid (4-pyridinecarboxylic acid): Another isomer with different chemical properties and applications.
Uniqueness
3-Pyridinecarboxylic acid, (5-chloro-3-pyridinyl)methyl ester is unique due to the presence of the chlorine atom at the 5-position of the pyridine ring and the methyl ester group. These structural features confer specific chemical reactivity and biological activity, distinguishing it from other pyridinecarboxylic acid derivatives.
Properties
CAS No. |
23723-28-6 |
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Molecular Formula |
C12H9ClN2O2 |
Molecular Weight |
248.66 g/mol |
IUPAC Name |
(5-chloropyridin-3-yl)methyl pyridine-3-carboxylate |
InChI |
InChI=1S/C12H9ClN2O2/c13-11-4-9(5-15-7-11)8-17-12(16)10-2-1-3-14-6-10/h1-7H,8H2 |
InChI Key |
VMCZLYZERNEZNY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)OCC2=CC(=CN=C2)Cl |
Origin of Product |
United States |
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